molecular formula C15H18N4OS B1420997 N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide CAS No. 1217862-62-8

N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

Cat. No. B1420997
M. Wt: 302.4 g/mol
InChI Key: CYJYJVJNVVPBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound’s description would typically include its IUPAC name, molecular formula, and structural formula. It might also include its appearance (solid, liquid, color, etc.) if known.



Synthesis Analysis

This would involve a detailed explanation of the chemical reactions used to synthesize the compound, including the starting materials, reagents, catalysts, and conditions. The yield and purity of the product would also be discussed.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound. The results would provide information about the compound’s atomic arrangement, functional groups, and molecular weight.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It might include information on how the compound reacts with various reagents, its stability under different conditions, and any notable reaction mechanisms.



Physical And Chemical Properties Analysis

This would include data on the compound’s melting point, boiling point, solubility, polarity, acidity or basicity (pKa), and other relevant properties.


Scientific Research Applications

Alternative Synthesis Routes and Biological Activities

  • A study presents an alternative synthesis route for a similar compound, highlighting the synthetic versatility of related chemical structures (Shahinshavali et al., 2021).
  • Research on microwave-assisted synthesis of compounds with a 1,3,4-thiadiazole moiety, similar to the queried compound, shows these structures may possess antimicrobial, antilipase, and antiurease activities, indicating potential pharmacological applications (Başoğlu et al., 2013).

Anticancer and Anti-arrhythmic Potential

  • Synthesis and anti-arrhythmic activity assessment of some piperidine-based 1,3-thiazole and 1,3,4-thiadiazole derivatives demonstrate significant anti-arrhythmic activity, suggesting potential therapeutic applications for similar compounds (Abdel‐Aziz et al., 2009).
  • A study on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, structurally similar to the queried compound, indicates potential anticancer properties, emphasizing the need for further in vivo studies (Rehman et al., 2018).

Structural and Physicochemical Insights

  • The identification of a potent and orally available glycine transporter 1 (GlyT1) inhibitor with a structure involving a piperidine moiety suggests the importance of such structures in modulating neurological pathways, which could be relevant for compounds with similar frameworks (Yamamoto et al., 2016).
  • The molecular interaction of a specific antagonist with the CB1 cannabinoid receptor demonstrates the potential interaction mechanisms of piperidine-based compounds with biological targets, which could be extrapolated to understand the bioactivity of structurally similar entities (Shim et al., 2002).

Miscellaneous Applications

  • A study on the synthesis of novel scaffolds from stearic acid, involving Thiadiazolyl Piperidine and related compounds, suggests their use as nonionic surfactants and highlights their antimicrobial activities, illustrating the multifaceted applications of thiadiazole derivatives (Abdelmajeid et al., 2017).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and disposing of the compound.


Future Directions

This would involve a discussion of potential future research directions, such as further studies to understand the compound’s properties, potential applications (e.g., in medicine or materials science), or modifications to improve its properties or synthesis.


Please note that the availability of this information would depend on the extent of previous research on the compound. For a novel or less-studied compound, some of this information might not be available. In such cases, experimental studies would be needed to gather this information.


properties

IUPAC Name

N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-10-4-6-12(7-5-10)17-13(20)15-19-18-14(21-15)11-3-2-8-16-9-11/h4-7,11,16H,2-3,8-9H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJYJVJNVVPBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301160468
Record name N-(4-Methylphenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

CAS RN

1217862-62-8
Record name N-(4-Methylphenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methylphenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 2
N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 3
N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 4
N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 5
N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 6
N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.